
4-Iodo-2,6-bis(hydroxymethyl)pyridine
Übersicht
Beschreibung
4-Iodo-2,6-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 g/mol It is a derivative of pyridine, characterized by the presence of an iodine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions
Vorbereitungsmethoden
The synthesis of 4-Iodo-2,6-bis(hydroxymethyl)pyridine can be achieved through several methods. One common approach involves the iodination of 2,6-bis(hydroxymethyl)pyridine. The starting material, 2,6-bis(hydroxymethyl)pyridine, can be synthesized from 2,6-lutidine through a biocatalytic process using recombinant microbial whole cells . This method offers a more sustainable alternative to traditional multistep organic synthesis protocols.
In an industrial setting, the synthesis of this compound may involve the use of strong oxidizing and reducing agents. For example, 2,6-lutidine can be oxidized to dipicolinic acid using potassium permanganate, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield 2,6-bis(hydroxymethyl)pyridine . The iodination step can then be carried out using iodine and a suitable oxidizing agent.
Analyse Chemischer Reaktionen
4-Iodo-2,6-bis(hydroxymethyl)pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. The iodine atom at the 4-position makes it a suitable candidate for nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and other halide salts.
Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically yield products with higher oxidation states, such as carboxylic acids or aldehydes.
Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2,6-bis(hydroxymethyl)pyridine has a wide range of applications in scientific research. In chemistry, it is used as a ligand to synthesize various metal complexes and catalysts . These complexes are valuable in catalysis and materials science.
In biology and medicine, this compound can be used as a building block for the synthesis of bioactive molecules.
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or mechanical strength .
Wirkmechanismus
The mechanism of action of 4-Iodo-2,6-bis(hydroxymethyl)pyridine depends on its specific application. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The hydroxymethyl groups provide additional binding sites, enhancing the stability and reactivity of the complexes .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2,6-bis(hydroxymethyl)pyridine can be compared to other pyridine derivatives, such as 2,6-bis(hydroxymethyl)pyridine and 4-chloro-2,6-bis(hydroxymethyl)pyridine. While these compounds share a similar core structure, the presence of different substituents (iodine, chlorine) can significantly impact their chemical properties and reactivity.
For example, the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro counterpart. Additionally, the larger atomic radius of iodine may influence the compound’s steric properties and binding interactions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)-4-iodopyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQIUGIOABMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556544 | |
| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-91-0 | |
| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


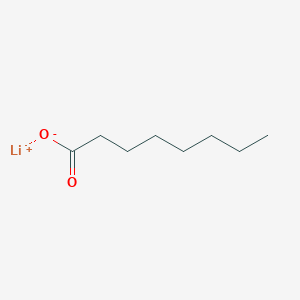



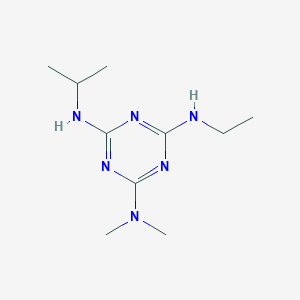
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
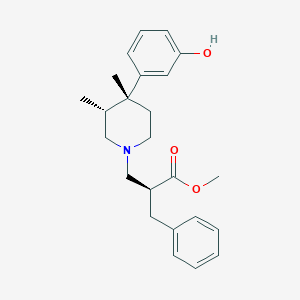

![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)


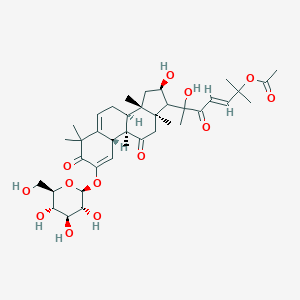
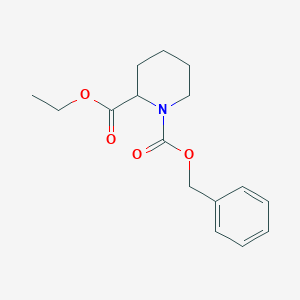
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
